3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one
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Overview
Description
3-(1-Benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one is a complex organic compound that features both benzofuran and chromenone moieties. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . For example, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran compounds have been shown to have strong biological activities, affecting various biochemical pathways . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The synthesis of benzofuran compounds has been achieved by various methods, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one typically involves the construction of the benzofuran and chromenone rings followed by their coupling. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The chromenone ring can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of such complex molecules often employs multi-step synthesis involving high-yielding reactions and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups in the chromenone moiety can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the chromenone carbonyl groups results in alcohols .
Scientific Research Applications
3-(1-Benzofuran-2-yl)-7-hydroxy-8-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-7-hydroxy-8-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c1-10-14(19)7-6-12-17(20)13(9-21-18(10)12)16-8-11-4-2-3-5-15(11)22-16/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKPUBLPFUGNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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